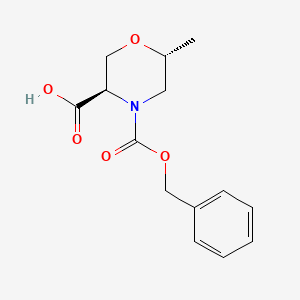

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid

CAS No.: 2248363-14-4

Cat. No.: VC6869524

Molecular Formula: C14H17NO5

Molecular Weight: 279.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248363-14-4 |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.292 |

| IUPAC Name | (3R,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H17NO5/c1-10-7-15(12(9-19-10)13(16)17)14(18)20-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |

| Standard InChI Key | FOVWXDCFBKKJBY-ZYHUDNBSSA-N |

| SMILES | CC1CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid belongs to the morpholine carboxylate family, characterized by a six-membered morpholine ring (O and N atoms at positions 1 and 4, respectively) substituted with:

-

A methyl group at position 6 (6R configuration)

-

A phenylmethoxycarbonyl (Cbz) group at position 4

-

A carboxylic acid moiety at position 3 (3R configuration).

The stereochemical arrangement at C3 and C6 is critical for its spatial orientation and interaction with biological targets. Comparative analysis of the (3S,6R)-6-methylmorpholine-3-carboxylic acid isomer (PubChem CID: 124510085) reveals that the 3R configuration alters hydrogen-bonding potential and molecular polarity .

Table 1: Core Molecular Properties

Synthetic Pathways and Reactivity

Synthesis of 4-Cbz Morpholine Derivatives

The synthesis of analogous compounds, such as (3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid (CAS 1187928-95-5), involves:

-

Morpholine Ring Formation: Cyclization of ethanolamine derivatives with carbonyl compounds.

-

Cbz Protection: Introduction of the phenylmethoxycarbonyl group via reaction with benzyl chloroformate.

-

Stereoselective Methylation: Enzymatic or chiral catalyst-mediated methylation at C6 to achieve the 6R configuration .

For the target compound, additional methylation at C6 would require selective reagents to preserve the 3R stereochemistry. A plausible route involves using (R)-epichlorohydrin as a chiral building block, followed by sequential protection and carboxylation .

Challenges in Stereochemical Control

The 3R,6R configuration introduces synthetic complexity due to:

-

Ring Strain: Methyl substitution at C6 influences ring conformation, potentially leading to epimerization.

-

Protection-Deprotection Dynamics: The Cbz group may undergo unintended cleavage under acidic conditions, necessitating mild deprotection strategies .

Physicochemical and Spectral Properties

Computational Predictions

Using PubChem data for (3S,6R)-6-methylmorpholine-3-carboxylic acid as a baseline, the following properties are extrapolated for the 3R,6R isomer:

-

Water Solubility: Low (logS ≈ -3.1) due to hydrophobic Cbz and methyl groups.

-

pKa: Carboxylic acid group ≈ 3.2; secondary amine ≈ 8.9.

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume